molecular formula C11H13Cl2NO2 B4658180 butyl (2,4-dichlorophenyl)carbamate

butyl (2,4-dichlorophenyl)carbamate

Cat. No.: B4658180
M. Wt: 262.13 g/mol
InChI Key: BEUPXINOTRHKBZ-UHFFFAOYSA-N
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Description

Butyl (2,4-dichlorophenyl)carbamate is an organic compound of interest in chemical and pharmaceutical research. It features the carbamate functional group, a versatile structure known for its role in medicinal chemistry and drug design . Carbamates are valued as stable peptide bond surrogates, often contributing to improved metabolic stability and permeability in drug-like molecules . The 2,4-dichlorophenyl substituent may influence the compound's electronic properties and its potential to engage in specific intermolecular interactions with biological targets. While the specific biological profile of this exact compound requires further investigation, structurally similar N-methylcarbamates are widely studied for their ability to inhibit the enzyme acetylcholinesterase (AChE) . This mechanism is fundamental to the action of certain insecticides and is also explored in other pharmacological contexts. Researchers may utilize this chemical as a building block in synthetic organic chemistry or as a model compound for studying the structure-activity relationships of carbamate derivatives in various biochemical applications. This product is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

butyl N-(2,4-dichlorophenyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13Cl2NO2/c1-2-3-6-16-11(15)14-10-5-4-8(12)7-9(10)13/h4-5,7H,2-3,6H2,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEUPXINOTRHKBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)NC1=C(C=C(C=C1)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of butyl (2,4-dichlorophenyl)carbamate typically involves the reaction of 2,4-dichlorophenyl isocyanate with butanol. The reaction is carried out under controlled conditions to ensure the formation of the desired carbamate product. The general reaction can be represented as follows:

2,4-Dichlorophenyl isocyanate+ButanolButyl (2,4-dichlorophenyl)carbamate\text{2,4-Dichlorophenyl isocyanate} + \text{Butanol} \rightarrow \text{this compound} 2,4-Dichlorophenyl isocyanate+Butanol→Butyl (2,4-dichlorophenyl)carbamate

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The process typically includes steps such as the purification of reactants, precise control of reaction temperature and pressure, and the use of catalysts to enhance the reaction rate.

Chemical Reactions Analysis

Types of Reactions

Butyl (2,4-dichlorophenyl)carbamate can undergo various chemical reactions, including:

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield 2,4-dichlorophenylamine and butanol.

    Oxidation: Oxidative reactions can modify the carbamate group, potentially leading to the formation of corresponding urea derivatives.

Common Reagents and Conditions

    Hydrolysis: Typically performed using aqueous acid (e.g., HCl) or base (e.g., NaOH) at elevated temperatures.

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base to facilitate substitution reactions.

Major Products Formed

    Hydrolysis: 2,4-Dichlorophenylamine and butanol.

    Oxidation: Urea derivatives.

    Substitution: Various substituted phenyl carbamates depending on the nucleophile used.

Scientific Research Applications

Butyl (2,4-dichlorophenyl)carbamate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of carbamate-based pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of butyl (2,4-dichlorophenyl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on enzymes or other proteins, potentially inhibiting their activity. This interaction can disrupt normal cellular processes, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

The following analysis compares butyl (2,4-dichlorophenyl)carbamate with structurally and functionally related carbamates and esters, focusing on substituent effects, physicochemical properties, and biological relevance.

Structural and Substituent Variations
Compound Name Substituents on Phenyl Ring Functional Group Molecular Weight (g/mol) Key Features
This compound 2-Cl, 4-Cl Carbamate ~285.1 (estimated) High lipophilicity; synthetic
Phenyl (2-chloro-4-hydroxyphenyl)carbamate 2-Cl, 4-OH Carbamate ~247.7 Hydroxyl group enhances solubility
tert-Butyl (2,4-difluorophenyl)carbamate 2-F, 4-F Carbamate ~271.2 Fluorine substituents increase metabolic stability
(2,4-Dichlorophenyl)-2,4-dichlorobenzoate 2-Cl, 4-Cl Benzoate ester ~334.0 Natural product; dual dichloro substitution
Butyl [(Z)-(2,4-dichlorophenyl)(triazolylimino)methyl]carbamate 2-Cl, 4-Cl + triazole Carbamate 356.2 Triazole moiety enhances bioactivity

Key Observations :

  • Chlorine vs.
  • Hydroxyl Substitution : The presence of a 4-hydroxyl group in phenyl (2-chloro-4-hydroxyphenyl)carbamate increases polarity, making it more water-soluble than the dichloro analog .
  • Natural vs. Synthetic : Natural analogs like (2,4-dichlorophenyl)-2,4-dichlorobenzoate exhibit structural similarities but differ in functional groups (ester vs. carbamate), impacting biodegradability and toxicity .
Physicochemical Properties
  • Lipophilicity: this compound exhibits higher lipophilicity (log k ≈ 3.8, estimated via HPLC) compared to analogs with fewer chlorine atoms (e.g., log k = 2.9 for mono-chlorinated carbamates) . This property correlates with enhanced membrane permeability and prolonged biological half-life.
  • Synthetic Yields : Derivatives with electron-withdrawing groups (e.g., chlorine) show moderate yields (35% for dichlorophenyl carbamate) due to steric hindrance, while fluorinated analogs exhibit lower yields (8%) due to reactivity challenges .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for synthesizing butyl (2,4-dichlorophenyl)carbamate?

  • Methodology :

  • Use a stepwise approach: (i) React 2,4-dichloroaniline with butyl chloroformate in anhydrous dichloromethane under nitrogen atmosphere. (ii) Maintain temperatures at 0–5°C during coupling to minimize side reactions. (iii) Purify via column chromatography (silica gel, hexane/ethyl acetate gradient).
  • Key parameters: Anhydrous solvents (e.g., DCM), catalytic triethylamine for deprotonation, and inert gas to prevent oxidation .
    • Data Table :
StepReagents/ConditionsYield (%)Purity (HPLC)
12,4-Dichloroaniline, butyl chloroformate, TEA, DCM, 0°C65–75>95%
2Column chromatography (hexane:EtOAc 8:2)85–90>99%

Q. Which analytical techniques are critical for structural confirmation of this compound?

  • Methodology :

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR to confirm substitution patterns (e.g., aromatic protons at δ 7.2–7.8 ppm for dichlorophenyl; carbamate NH at δ 5.1–5.3 ppm).
  • IR Spectroscopy : Detect carbamate C=O stretch (~1700 cm1^{-1}) and N-H bend (~1540 cm1^{-1}).
  • HPLC-MS : Confirm molecular ion [M+H]+^+ at m/z 292.1 (calculated) and assess purity (>98%) .

Q. How should this compound be stored to ensure stability?

  • Methodology :

  • Store in amber vials under inert gas (argon) at –20°C to prevent hydrolysis.
  • Avoid exposure to moisture or acidic/basic conditions, which degrade the carbamate moiety. Stability studies show >90% integrity after 6 months under these conditions .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in nucleophilic environments?

  • Methodology :

  • Perform Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) to model electrophilic sites.
  • Analyze frontier molecular orbitals (HOMO/LUMO) to identify susceptibility to nucleophilic attack at the carbamate carbonyl group.
  • Validate with experimental kinetic studies (e.g., reaction with amines or thiols) .

Q. What strategies resolve contradictory data in biological activity assays for this compound?

  • Methodology :

  • Dose-response normalization : Account for batch-to-batch purity variations (e.g., use HPLC to standardize active concentrations).
  • Assay optimization : Use orthogonal assays (e.g., enzymatic inhibition vs. cell viability) to confirm target specificity.
  • Meta-analysis : Compare data across studies with similar substituents (e.g., 4-chlorophenyl carbamates) to identify structure-activity trends .

Q. How does the electronic nature of the 2,4-dichlorophenyl group influence carbamate hydrolysis kinetics?

  • Methodology :

  • Conduct pH-dependent stability studies (pH 2–12) with UV-Vis monitoring (λ = 270 nm for carbamate degradation).
  • Compare hydrolysis rates with analogues (e.g., 4-chlorophenyl or unsubstituted phenyl carbamates).
  • Use Hammett plots to correlate substituent σ^- values with rate constants .

Q. What advanced chromatographic techniques improve trace impurity profiling?

  • Methodology :

  • LC-MS/MS : Employ reverse-phase C18 columns (2.6 µm particle size) with 0.1% formic acid in water/acetonitrile.
  • High-Resolution Mass Spectrometry (HRMS) : Identify impurities (e.g., hydrolyzed byproducts at m/z 210.0) with <0.1% detection limits.
  • Chiral HPLC : Resolve enantiomeric impurities if asymmetric synthesis is involved .

Contradictory Data Analysis

Q. How to reconcile discrepancies in reported toxicity profiles of carbamate derivatives?

  • Methodology :

  • Review assay conditions: Differences in cell lines (e.g., HEK293 vs. HepG2) or exposure times may explain variability.
  • Mechanistic studies : Use transcriptomics to identify off-target pathways (e.g., oxidative stress markers like Nrf2).
  • Cross-reference with structurally related compounds (e.g., phenyl carbamates with varying halogenation) to isolate toxicity drivers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
butyl (2,4-dichlorophenyl)carbamate
Reactant of Route 2
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butyl (2,4-dichlorophenyl)carbamate

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